molecular formula C9H13FN4O3 B2875703 Methyl 2-[[5-carbamoyl-1-(2-fluoroethyl)pyrazol-4-yl]amino]acetate CAS No. 2247207-06-1

Methyl 2-[[5-carbamoyl-1-(2-fluoroethyl)pyrazol-4-yl]amino]acetate

Cat. No. B2875703
M. Wt: 244.226
InChI Key: QPTWQYYHOLRZQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 2-[[5-carbamoyl-1-(2-fluoroethyl)pyrazol-4-yl]amino]acetate” is a chemical compound with the molecular formula C9H13FN4O3. It is a derivative of pyrazole, a class of organic compounds that have been used as building blocks in the synthesis of various heterocyclic compounds .


Synthesis Analysis

The synthesis of pyrazole derivatives, such as “Methyl 2-[[5-carbamoyl-1-(2-fluoroethyl)pyrazol-4-yl]amino]acetate”, often involves the use of 5-amino-pyrazoles . These compounds are versatile synthetic building blocks that can be used to construct diverse heterocyclic scaffolds . The synthesis methods include conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .


Molecular Structure Analysis

The molecular structure of “Methyl 2-[[5-carbamoyl-1-(2-fluoroethyl)pyrazol-4-yl]amino]acetate” is based on the pyrazole core, which is a five-membered ring containing two nitrogen atoms . The molecule also contains a carbamoyl group (CONH2), a fluoroethyl group (C2H4F), and an aminoacetate group (NH2CH2COO).


Chemical Reactions Analysis

The chemical reactions involving “Methyl 2-[[5-carbamoyl-1-(2-fluoroethyl)pyrazol-4-yl]amino]acetate” and similar compounds can be quite diverse, depending on the specific reactants and conditions used . For example, Wong et al. reported the synthesis and structural identification of 5-amino-4-hydroxyiminopyrazoles and diazene compounds from 5-amino-pyrazoles with ethyl nitrite or sodium nitrite in 10% aqueous HCl solution .

Future Directions

The future directions in the research and application of “Methyl 2-[[5-carbamoyl-1-(2-fluoroethyl)pyrazol-4-yl]amino]acetate” and similar compounds could involve the exploration of their potential uses in pharmaceuticals and medicinal chemistry . Given the versatility of 5-amino-pyrazoles as synthetic building blocks, there are likely many unexplored possibilities for the design and synthesis of new compounds with potentially useful properties .

properties

IUPAC Name

methyl 2-[[5-carbamoyl-1-(2-fluoroethyl)pyrazol-4-yl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13FN4O3/c1-17-7(15)5-12-6-4-13-14(3-2-10)8(6)9(11)16/h4,12H,2-3,5H2,1H3,(H2,11,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPTWQYYHOLRZQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC1=C(N(N=C1)CCF)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13FN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-{[5-carbamoyl-1-(2-fluoroethyl)-1H-pyrazol-4-yl]amino}acetate

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